N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide is an organic compound that features a thiophene ring substituted with a methoxy group and a pentanamide chain
Mechanism of Action
Target of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Action Environment
The action, efficacy, and stability of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pentanamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide typically involves the reaction of 2-methoxy-5-methylthiophene with an appropriate amide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of substituted thiophene derivatives .
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as 2-methoxy-5-methylthiophene and N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide .
Uniqueness
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pentanamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a pentanamide chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-5-6-13(15)14-9-11(16-3)12-8-7-10(2)17-12/h7-8,11H,4-6,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRVUBETYTOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=C(S1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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